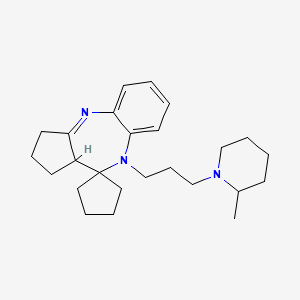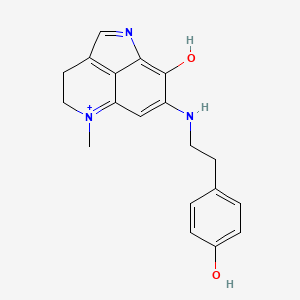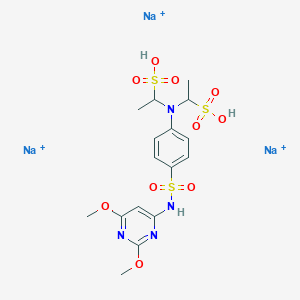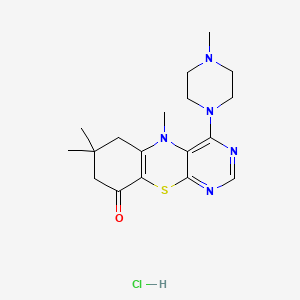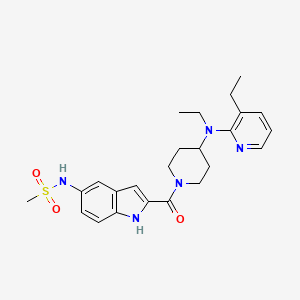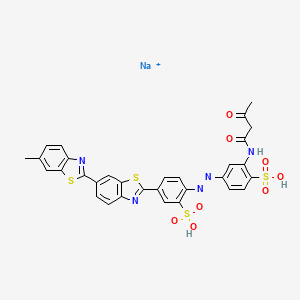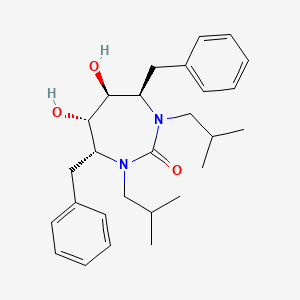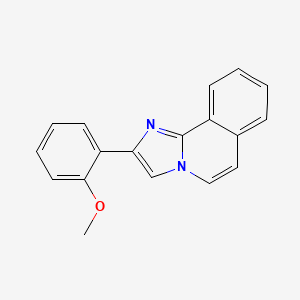
2-(o-Methoxyphenyl)imidazo(2,1-a)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(o-Methoxyphenyl)imidazo(2,1-a)isoquinoline is a heterocyclic compound with the molecular formula C18H14N2O. It belongs to the class of imidazoisoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(o-Methoxyphenyl)imidazo(2,1-a)isoquinoline can be achieved through various methods. One efficient strategy involves the Cp*RhIII-catalyzed [4+2] annulation of 2-arylimidazoles and α-diazoketoesters . This method allows for precise control over the structural and substituted diversity at the 5- or 6-position by selecting appropriate ester groups or inexpensive additives.
Another approach is the I2–DMSO mediated one-pot synthesis from readily available aryl methyl ketones and isoquinolin-1-amine . This method utilizes a triple in situ cross-trapping strategy, generating multiple C–C, C–N, C–S, and C–I bonds, along with a new imidazole ring and one quaternary carbon center.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and scaling-up processes.
Chemical Reactions Analysis
Types of Reactions
2-(o-Methoxyphenyl)imidazo(2,1-a)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-(o-Methoxyphenyl)imidazo(2,1-a)isoquinoline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(o-Methoxyphenyl)imidazo(2,1-a)isoquinoline involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to bind to and modulate the function of enzymes, receptors, or other proteins involved in critical cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-(o-Methoxyphenyl)imidazo(2,1-a)isoquinoline can be compared with other similar compounds, such as:
Imidazo[2,1-a]isoquinoline derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Isoquinoline derivatives: These compounds have a different core structure but may exhibit similar biological activities due to the presence of the isoquinoline moiety.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities and applications.
Properties
CAS No. |
61001-02-3 |
|---|---|
Molecular Formula |
C18H14N2O |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)imidazo[2,1-a]isoquinoline |
InChI |
InChI=1S/C18H14N2O/c1-21-17-9-5-4-8-15(17)16-12-20-11-10-13-6-2-3-7-14(13)18(20)19-16/h2-12H,1H3 |
InChI Key |
JNJGNJXCTIUHCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CN3C=CC4=CC=CC=C4C3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-oxopropyl]-1,3-dihydroindol-2-one;oxalic acid](/img/structure/B12713053.png)
![6-N,6-N-dipropyl-6,7-dihydro-5H-cyclopenta[f][1,3]benzothiazole-2,6-diamine](/img/structure/B12713055.png)

